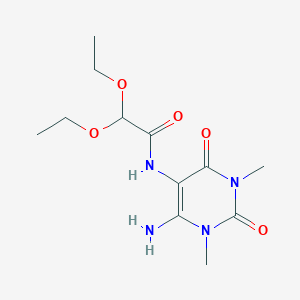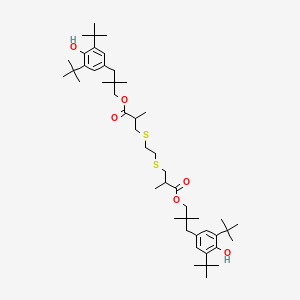![molecular formula C10H15ClO B13806319 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 85440-78-4](/img/structure/B13806319.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound with the molecular formula C10H15ClO. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, with two methyl groups at the 3-position and a carbonyl chloride group at the 2-position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid. The carboxylic acid can be prepared through various methods, including the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by hydrolysis and decarboxylation. The resulting carboxylic acid is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to yield the corresponding carbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the exothermic chlorination reactions. The use of automated systems for reagent addition and product isolation helps in maintaining consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a source of the 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo[2.2.1]heptane-2-thione
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid and thione counterparts. This makes it a valuable intermediate in organic synthesis, particularly in the formation of amides and esters.
Eigenschaften
CAS-Nummer |
85440-78-4 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
MMJZYLSOVDKRTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


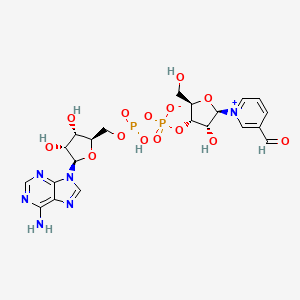

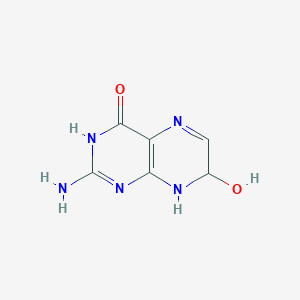
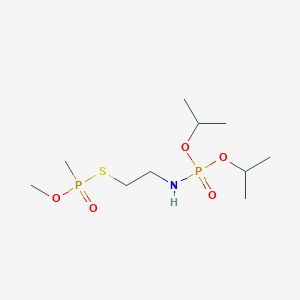

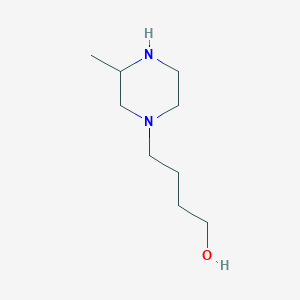
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
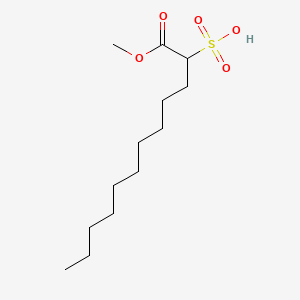
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
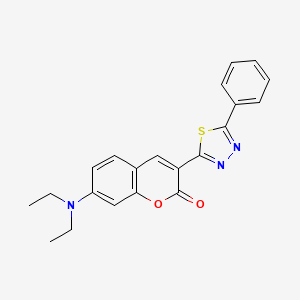
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
